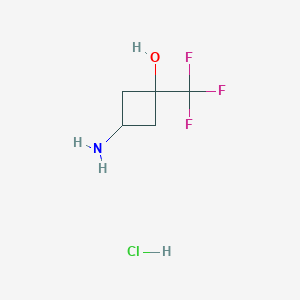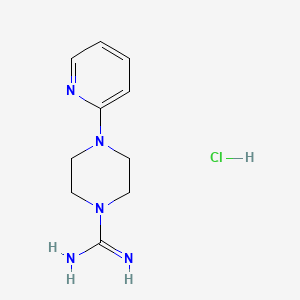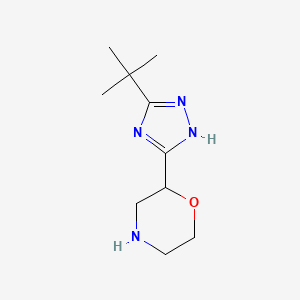
2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine
Overview
Description
The compound “2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical substance with the CAS Number: 1384428-59-4 . It has a molecular weight of 210.28 . It is usually found in the form of a powder .
Molecular Structure Analysis
The molecular structure of “2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine” is characterized by the presence of a 1,2,4-triazole ring and a morpholine ring . The triazole ring contains three nitrogen atoms and two carbon atoms, while the morpholine ring contains four carbon atoms, one nitrogen atom, and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine” include a molecular weight of 210.28 . It is a powder that is stored at room temperature .
Scientific Research Applications
Synthesis and Characterization
- Antioxidant Activities : A study synthesized novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones and analyzed their potential antioxidant capacities, demonstrating significant metal chelating effects (Kol et al., 2016).
- Theoretical and Spectroscopic Studies : Another study focused on the synthesis of 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one and provided theoretical and spectroscopic analyses, including NMR and IR data (Kotan & Yüksek, 2016).
Antimicrobial and Antifungal Properties
- Antimicrobial Agents : A paper reported the synthesis of 2-morpholine-4ylethyl-3H-1,2,4-triazole-3-ones and their derivatives, which were screened for antimicrobial activities, showing some compounds had good or moderate effectiveness (Sahin et al., 2012).
- Antifungal Activity Research : A study investigated the mutagenic effects and predicted carcinogenicity of a 1,2,4-triazole derivative in the context of creating a new drug with antifungal activity, showing no mutagenic effect at the doses used for predicting carcinogenicity (Bushuieva et al., 2022).
Antiparasitic and Antileishmanial Activities
- Antileishmanial Activity : A study explored 1,2,4-triazole derivatives with morpholine for their in vitro antileishmanial activities against Leishmania infantum promastigots, finding significant antiparasitic activity, particularly in one compound with a Minimal Inhibitory Concentration (MIC) value of 312 µg/mL (Süleymanoğlu et al., 2018).
Other Applications
- Synthesis of Racemic Derivatives : Research on the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine was conducted, involving alkylation and oxidation steps, demonstrating a methodological advancement (Aouine et al., 2011).
Future Directions
The future directions for the study of “2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given the antifungal properties of triazoles , these compounds could be further studied for their potential use in treating fungal infections and controlling phytopathogenic fungi.
properties
IUPAC Name |
2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-10(2,3)9-12-8(13-14-9)7-6-11-4-5-15-7/h7,11H,4-6H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRCRKDFMWWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



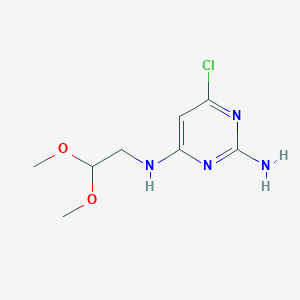
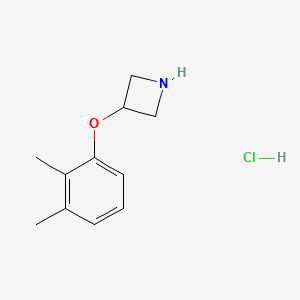
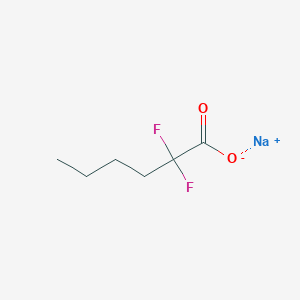
![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)
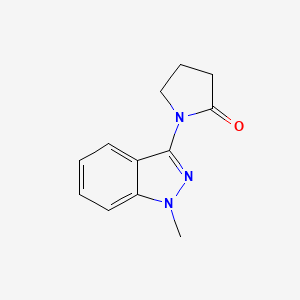
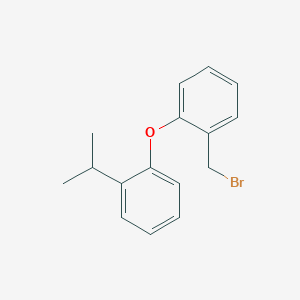
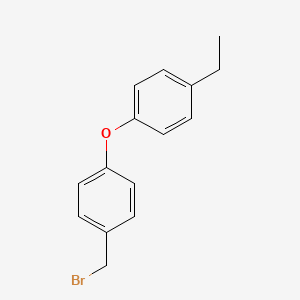
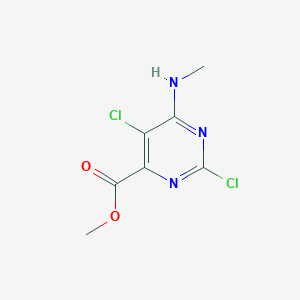
![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)
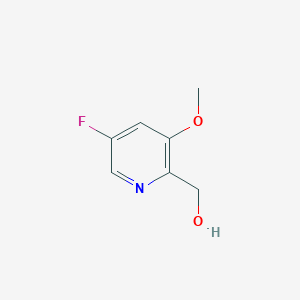
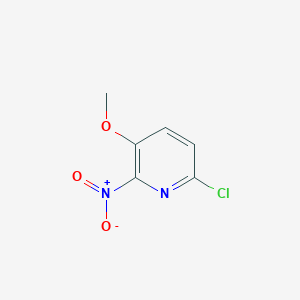
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)
